molecular formula C22H24INO6 B8143977 4-Iodocolchicine

4-Iodocolchicine

Cat. No.: B8143977
M. Wt: 525.3 g/mol
InChI Key: WIWJNCZWMJJTJH-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodocolchicine is a derivative of colchicine, a well-known bioactive alkaloid. Colchicine is primarily used for the treatment of gout and other inflammatory conditions. This compound is a modified version of colchicine where an iodine atom is introduced at the fourth position of the colchicine molecule. This modification aims to enhance the biological activity and reduce the toxicity associated with colchicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodocolchicine typically involves the iodination of colchicine. One common method is the reaction of colchicine with iodine monochloride (ICl) in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Iodocolchicine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Iodocolchicine has several scientific research applications, including:

Mechanism of Action

4-Iodocolchicine exerts its effects primarily by binding to tubulin, a protein that forms microtubules. This binding inhibits the polymerization of microtubules, leading to the disruption of the mitotic spindle and cell division. The compound also interferes with the assembly of the inflammasome complex in neutrophils and monocytes, reducing the production of inflammatory mediators such as interleukin-1β .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 4-Iodocolchicine

This compound is unique due to the presence of the iodine atom, which enhances its biological activity and reduces toxicity compared to colchicine. The iodine atom also allows for further chemical modifications, making it a versatile compound for research and drug development .

Properties

IUPAC Name

N-[(7S)-4-iodo-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24INO6/c1-11(25)24-15-8-6-13-18(12-7-9-17(27-2)16(26)10-14(12)15)20(28-3)22(30-5)21(29-4)19(13)23/h7,9-10,15H,6,8H2,1-5H3,(H,24,25)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWJNCZWMJJTJH-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=C(C3=CC=C(C(=O)C=C13)OC)C(=C(C(=C2I)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=C(C3=CC=C(C(=O)C=C13)OC)C(=C(C(=C2I)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24INO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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